

13-Methyltetradecanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

Cat. No.: B1674694

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An In-Depth Technical Guide to 13-Methyltetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **13-Methyltetradecanoic acid** (13-MTD), a branched-chain saturated fatty acid with significant potential in oncological research. The document details its chemical properties, biological activity, and the experimental protocols necessary for its study, tailored for a scientific audience.

Core Compound Data

13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a notable fatty acid due to its demonstrated anti-tumor properties.[1] Below are its key chemical identifiers and properties.



Property	Value	Citations
CAS Number	2485-71-4	[1][2][3]
Molecular Formula	C15H30O2	[1][2][3]
Molecular Weight	242.40 g/mol	[1][2][3]
Synonyms	Isopentadecanoic acid, 13- Methylmyristic acid, Subtilopentadecanoic acid	[2]
Physical Form	Solid	
Solubility	Soluble in ethanol, chloroform, and ether.	[3]
Storage	Store at -20°C under desiccating conditions.	[3]

Biological Significance and Mechanism of Action

13-Methyltetradecanoic acid has been identified as a potent inducer of apoptosis in various human cancer cell lines, including T-cell lymphomas, bladder cancer, breast cancer, and prostate cancer.[4] Originally purified from a soy fermentation product, this fatty acid has demonstrated efficacy both in vitro and in vivo with low toxicity, making it a candidate for further investigation as a chemotherapeutic agent.

The primary mechanism of action involves the induction of mitochondrial-mediated apoptosis. Research has shown that 13-MTD exerts its anti-tumor effects by modulating key signaling pathways that govern cell survival and proliferation.

Key Signaling Pathway Involvement:

- AKT Pathway: 13-MTD has been shown to inhibit the phosphorylation of AKT, a crucial kinase in cell survival pathways.[4] Down-regulation of phosphorylated AKT (p-AKT) disrupts pro-survival signals, thereby sensitizing cancer cells to apoptosis.[4]
- MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also regulated by 13-MTD to induce apoptosis.[1]



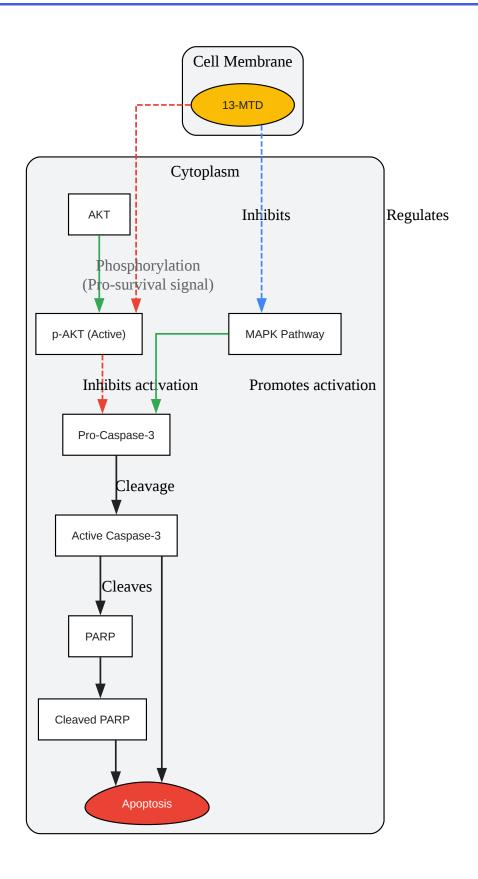




Caspase Activation: The inhibition of survival pathways culminates in the activation of
executioner caspases, such as caspase-3.[4] Activated caspase-3 then cleaves critical
cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the
characteristic morphological and biochemical hallmarks of apoptosis.[4]

The following diagram illustrates the proposed signaling pathway for 13-MTD-induced apoptosis.





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Signaling pathway of 13-MTD-induced apoptosis.



Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of **13-Methyltetradecanoic acid**.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

- 96-well cell culture plates
- Complete cell culture medium
- **13-Methyltetradecanoic acid** (13-MTD) stock solution (dissolved in an appropriate solvent, e.g., ethanol)
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the old medium from the wells and add 100 μ L of the 13-MTD dilutions. Include a solvent control group (medium with the same concentration of solvent used for the 13-MTD stock) and an untreated control group (medium only).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).



- Assay: Add 10 μL of CCK-8 solution to each well. Be careful not to introduce bubbles.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Cell viability (%) = [(Absorbance of treated cells Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

- 6-well cell culture plates
- 13-MTD treated and control cells
- Phosphate-Buffered Saline (PBS)
- 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

 Cell Preparation: Culture and treat cells with 13-MTD as desired. Include both negative (untreated) and positive controls.



- Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation (e.g., 400 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsinization.
- Washing: Wash the cells once with cold PBS and centrifuge again. Carefully aspirate the supernatant.
- Resuspension: Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Staining: Add 5 μL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
- PI Staining: Add 5 μL of PI staining solution.
- Final Volume Adjustment: Add 400 μL of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, p-AKT, AKT) in cell lysates.

Materials:

- 13-MTD treated and control cells
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer and PVDF or nitrocellulose membrane



- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-p-AKT)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- Protein Extraction: Lyse treated and control cell pellets with ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 μg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.



- Washing: Repeat the washing step.
- Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal
 using an imaging system. The band intensity corresponds to the level of protein expression.
 A loading control like GAPDH or β-actin should be used to ensure equal protein loading.

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